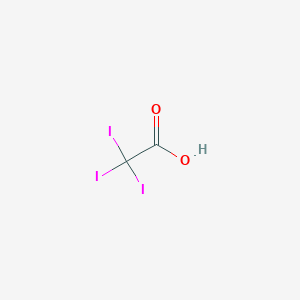

Triiodoacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-triiodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HI3O2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHZZMHPRRFPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(I)(I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HI3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208127 | |

| Record name | Triiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-68-3 | |

| Record name | 2,2,2-Triiodoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triiodoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triiodoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIIODOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8GUP5482 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Triiodoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triiodoacetic acid (TRIAC), a naturally occurring metabolite of triiodothyronine (T3), has garnered significant scientific interest due to its unique thyromimetic properties and therapeutic potential. This document provides an in-depth exploration of the core mechanism of action of TRIAC, focusing on its interaction with thyroid hormone receptors, downstream signaling pathways, and its differential effects in various tissues. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of its molecular pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound (TRIAC or Tiratricol) is a thyroid hormone analog that differs from T3 in the structure of its side chain, possessing an acetic acid moiety instead of an alanine (B10760859) group.[1] This structural difference profoundly influences its transport, metabolism, and receptor interaction, leading to a distinct biological activity profile.[2] While it mimics some actions of T3, it exhibits a preferential action on certain thyroid hormone receptor (TR) isoforms and has shown promise in the treatment of specific thyroid disorders, such as Resistance to Thyroid Hormone (RTH) syndrome and Monocarboxylate Transporter 8 (MCT8) deficiency.[3][4][5] This guide will dissect the molecular underpinnings of TRIAC's action.

Molecular Mechanism of Action

The primary mechanism of action of TRIAC is through its interaction with nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors.[6] There are two major isoforms of TR, alpha (TRα) and beta (TRβ), each with its own tissue distribution and physiological roles.

Preferential Binding to Thyroid Hormone Receptor Beta (TRβ)

A key feature of TRIAC's mechanism is its higher binding affinity for the TRβ1 isoform compared to T3.[7] In contrast, the affinities of TRIAC and T3 for TRα1 are similar.[7] This preferential binding to TRβ is a cornerstone of its therapeutic potential, particularly in RTH syndrome, which is often caused by mutations in the THRB gene.[3]

Transcriptional Regulation

Upon binding to TRs, TRIAC induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. This receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[6] Studies have shown that TRIAC can effectively induce transcriptional activation of genes regulated by both wild-type and some mutant TRβ receptors.[3][7]

Signaling Pathway

The signaling cascade of TRIAC involves its transport into the cell, nuclear translocation, receptor binding, and subsequent gene regulation. A notable characteristic of TRIAC is its ability to enter cells independently of the MCT8 transporter, a critical transporter for T3 and T4, particularly into the brain.[1] This MCT8-independent transport is the basis for its investigation as a therapy for MCT8 deficiency.[4][5][8]

References

- 1. Tiratricol - Wikipedia [en.wikipedia.org]

- 2. Triiodothyroacetic acid in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triac Trial II in MCT8 Deficiency Patients [ctv.veeva.com]

- 5. Triac Trial II - Nederlandse Vereniging voor Endocrinologie [nve.nl]

- 6. This compound (CAS 594-68-3)|High Purity [benchchem.com]

- 7. Triiodothyroacetic acid has unique potential for therapy of resistance to thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hra.nhs.uk [hra.nhs.uk]

An In-depth Technical Guide to the Synthesis and Purification of Triiodoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for triiodoacetic acid (TRIAC), a compound of interest in various research and development fields. This document details established synthesis protocols, offers guidance on purification techniques, and outlines methods for assessing final product purity.

Introduction to this compound

This compound (TRIAC), also known as 2,2,2-triiodoacetic acid, is a halogenated acetic acid derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 594-68-3[1][2] |

| Molecular Formula | C₂HI₃O₂[1][3] |

| Molecular Weight | 437.74 g/mol [1][3] |

| Melting Point | 135-140 °C[1][2] |

| Appearance | Dark brown solid[2] |

| Solubility | Soluble in Methanol[1] |

| pKa (Predicted) | 1.29 ± 0.41[2] |

Synthesis of this compound

The primary and most well-documented method for synthesizing this compound is through the halogenation of malonic acid. Alternative, less detailed methods have also been reported.

This method involves the reaction of malonic acid with iodine in the presence of iodic acid in an aqueous solution. This synthesis route has a reported yield of up to 88%.

Experimental Protocol: Halogenation of Malonic Acid [4]

Materials:

-

Malonic acid (10.4 g, 0.1 mol)

-

Iodine (I₂) (38.1 g, 0.3 mol)

-

Iodic acid (HIO₃) (8.8 g, 0.05 mol)

-

Deionized water (100 mL)

Procedure:

-

A mixture of malonic acid, iodine, and iodic acid in deionized water is stirred continuously.

-

After approximately 12 hours, a yellow solid begins to precipitate.

-

Between 24 and 36 hours, the evolution of carbon dioxide (CO₂) becomes significant. The reaction is exothermic and the temperature should be controlled to not exceed 40°C to avoid rapid decomposition.

-

A thick yellow precipitate forms after about 2.5 hours.

-

After the vigorous reaction subsides, the mixture is allowed to stand at room temperature for 1 hour.

-

The resulting solid is collected by filtration.

Yield: 38.5 g (88%)

Logical Workflow for Malonic Acid Halogenation

Caption: Synthesis of TRIAC via halogenation of malonic acid.

Other potential synthetic routes for this compound include the direct iodination of acetic acid and the oxidation of related iodo-compounds. These methods are less commonly detailed in the literature for preparative synthesis of TRIAC.

-

Direct Iodination of Acetic Acid: This conceptual approach involves the direct reaction of acetic acid with an iodinating agent. Acetic acid can activate N-iodosuccinimide (NIS) for the iodination of terminal alkynes, suggesting a possible, though likely challenging, route for the exhaustive iodination of the acetic acid methyl group[5].

-

Oxidation of Triiodothyropropionic Acid: While not a primary synthetic route for TRIAC, the metabolic conversion of 3,3',5-triiodothyropropionic acid to its acetic acid analogue is known to occur in biological systems. This oxidative pathway is less practical for laboratory-scale synthesis.

Purification of this compound

The purification of crude this compound is crucial to remove unreacted starting materials and byproducts. The most common purification techniques for solid organic compounds are recrystallization, chromatography, and sublimation.

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures. For haloacetic acids, a variety of solvents can be effective.

Proposed Experimental Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, water, or a mixture)

-

Erlenmeyer flasks

-

Heating source (hot plate)

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

-

Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent or solvent system. An ideal solvent will dissolve the crude TRIAC when hot but not when cold. Given TRIAC's solubility in methanol, an ethanol/water or methanol/water mixture could be a good starting point[1].

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen boiling solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purity Assessment: The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point range close to the literature value (135-140 °C) indicates high purity[1][2].

Recrystallization Workflow

Caption: General workflow for the purification of TRIAC by recrystallization.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for both the analysis and purification of organic compounds. For preparative purification of this compound, HPLC is generally more suitable.

High-Performance Liquid Chromatography (HPLC):

For the purification of small organic acids like TRIAC, reversed-phase HPLC is a common approach.

Proposed Preparative HPLC Conditions for this compound Purification

| Parameter | Recommended Condition |

| Column | C18 stationary phase, preparative scale (e.g., >20 mm internal diameter) |

| Mobile Phase | A: Water with 0.1% formic acid or acetic acidB: Acetonitrile or Methanol |

| Gradient | A suitable gradient from high aqueous content to high organic content to elute TRIAC |

| Detection | UV at 210-220 nm |

| Flow Rate | Scaled appropriately for the preparative column diameter |

Procedure:

-

Dissolve the crude TRIAC in a small amount of the initial mobile phase.

-

Inject the solution onto the preparative HPLC system.

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent from the collected fraction to obtain the purified product.

Sublimation is a purification technique where a solid is heated under vacuum, transitions directly into a gas, and is then condensed back into a pure solid on a cold surface, leaving non-volatile impurities behind. This method can be effective for compounds that sublime without decomposition[6][7][8].

Proposed Experimental Protocol: Sublimation of this compound

Materials:

-

Crude this compound

-

Sublimation apparatus (including a cold finger)

-

Vacuum pump

-

Heating source (oil bath or heating mantle)

Procedure:

-

Place the crude this compound in the bottom of the sublimation apparatus.

-

Insert the cold finger and connect it to a cooling water source.

-

Evacuate the apparatus to a low pressure.

-

Gently heat the apparatus. The temperature should be high enough to induce sublimation but below the melting point to avoid decomposition. A temperature range of 100-120 °C could be a starting point.

-

The purified this compound will deposit as crystals on the cold finger.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum.

-

Carefully remove the cold finger and scrape off the purified crystals.

Sublimation Process Diagram

Caption: Purification of TRIAC via sublimation.

Purity Assessment

The purity of the synthesized and purified this compound should be confirmed using appropriate analytical techniques.

| Method | Purpose | Typical Observations |

| Melting Point Analysis | Assess purity and identity | A sharp melting point range close to 135-140 °C indicates high purity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities | After derivatization, a single major peak corresponding to the TRIAC derivative should be observed. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and assess purity | The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound, with minimal signals from impurities. |

GC-MS Analysis: For the analysis of haloacetic acids like TRIAC, a derivatization step is typically required to increase their volatility. This is often followed by separation on a capillary column (e.g., DB-5ms) and detection by a mass spectrometer[9][10].

NMR Spectroscopy: Quantitative ¹H NMR (qNMR) can be a powerful tool for determining the absolute purity of a compound without the need for a reference standard of the same compound[11][12][13][14].

Conclusion

This guide has provided a detailed overview of the synthesis and purification of this compound. The halogenation of malonic acid stands out as a high-yield and well-documented synthetic method. For purification, recrystallization offers a straightforward approach, while preparative HPLC and sublimation can be employed for achieving higher purity. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the this compound. Rigorous purity assessment using a combination of analytical techniques is essential to ensure the quality of the final product for research and development applications.

References

- 1. This compound | CAS 594-68-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Cas 594-68-3,this compound | lookchem [lookchem.com]

- 3. This compound | C2HI3O2 | CID 68988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 5. Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes [organic-chemistry.org]

- 6. innovation.world [innovation.world]

- 7. brainkart.com [brainkart.com]

- 8. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. purity-iq.com [purity-iq.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]

physical and chemical properties of Triiodoacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triiodoacetic acid (TIAA), with the chemical formula C₂HI₃O₂, is a halogenated acetic acid that has garnered significant interest in environmental science and toxicology. As the second most prevalent class of disinfection byproducts (DBPs) found in drinking water, haloacetic acids (HAAs) are formed when disinfectants like chlorine react with natural organic matter. Among the HAAs, the iodinated forms, including this compound, are of particular concern due to their potential for higher toxicity compared to their chlorinated and brominated counterparts. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,2,2-triiodoacetic acid, its synthesis, analytical methods for its detection, its formation as a disinfection byproduct, and a summary of its known biological effects.

Physical and Chemical Properties

This compound is a dark brown or yellow to very dark brown solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂HI₃O₂ |

| Molecular Weight | 437.74 g/mol [2] |

| CAS Number | 594-68-3[2] |

| Appearance | Dark brown or Yellow to very dark brown solid[1] |

| Melting Point | 135-140 °C |

| Boiling Point | 347.7 °C at 760 mmHg |

| Density | 3.884 g/cm³ |

| pKa (Predicted) | 1.29 |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol; sparingly soluble in DMSO. |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the halogenation of malonic acid. This method, a variation of the malonic ester synthesis, involves the reaction of malonic acid with an iodinating agent.

Experimental Protocol: Synthesis from Malonic Acid

General Steps:

-

Enolate Formation: Malonic acid or its diester is treated with a suitable base to form an enolate.

-

Iodination: The enolate is then reacted with an iodinating agent, such as iodine, in the presence of a suitable solvent. This step would need to be repeated to achieve tri-iodination.

-

Hydrolysis and Decarboxylation: The resulting tri-iodinated malonic ester is then hydrolyzed to the dicarboxylic acid, which subsequently undergoes decarboxylation upon heating to yield this compound.

A more direct synthesis involves the direct halogenation of malonic acid.

dot

Analytical Methods for Quantification

The detection and quantification of this compound, particularly in water samples, are crucial for monitoring drinking water quality. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the primary analytical techniques employed.

Experimental Protocol: Quantification by GC-MS

A common method for the analysis of haloacetic acids in water involves liquid-liquid extraction followed by derivatization and subsequent analysis by GC with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).

Method Outline:

-

Sample Preparation: Water samples are collected and preserved, typically by quenching any residual chlorine.

-

Extraction: The haloacetic acids are extracted from the aqueous sample into an organic solvent, such as methyl-tert-butyl-ether (MTBE).

-

Derivatization: The extracted acids are then derivatized, often by methylation with acidic methanol, to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system for separation and quantification.[3]

Experimental Protocol: Quantification by LC-MS/MS

Direct injection liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a sensitive and specific method for the simultaneous analysis of multiple haloacetic acids without the need for derivatization.

Method Outline:

-

Sample Preparation: Water samples are collected and preserved. An internal standard is typically added.

-

Direct Injection: The sample is directly injected into the LC-MS/MS system.

-

Chromatographic Separation: A suitable column, such as a reversed-phase C18 column, is used to separate the haloacetic acids.[4]

-

MS/MS Detection: The separated compounds are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4]

dot

Formation as a Disinfection Byproduct

This compound is primarily of interest due to its formation during the disinfection of drinking water. The key ingredients for its formation are a disinfectant (such as chlorine or chloramines), natural organic matter (NOM) present in the source water, and iodide ions.

The reaction mechanism involves the oxidation of iodide by the disinfectant to form reactive iodine species, such as hypoiodous acid (HOI) and molecular iodine (I₂). These reactive iodine species then react with NOM to form various iodinated disinfection byproducts, including this compound.

dot

Biological Activity and Toxicological Profile

The biological effects of this compound are an area of active research. Due to its structural similarity to other haloacetic acids, there are concerns about its potential cytotoxicity and genotoxicity.

Cytotoxicity and Genotoxicity

Studies on various haloacetic acids have shown a range of cytotoxic and genotoxic effects. For instance, iodoacetic acid has been identified as the most genotoxic iodinated disinfection byproduct.[5] Research comparing the cytotoxicity of different HAAs in Chinese hamster ovary (CHO-K1) cells found that iodoacetic acid was significantly more toxic than its chlorinated and brominated counterparts.[6] While specific data for this compound is limited, the trend of increasing toxicity with iodine substitution suggests that it may also exhibit significant biological activity.

Signaling Pathways

The precise cellular signaling pathways affected by this compound are not well-elucidated. However, studies on other, structurally related compounds provide some potential avenues for investigation. For instance, some bioactive compounds are known to interact with various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and stress responses. Given the reactivity of halogenated compounds, it is plausible that this compound could interact with cellular macromolecules, potentially leading to oxidative stress and disruption of normal cellular signaling. Further research is needed to specifically identify the signaling pathways modulated by this compound.

Conclusion

This compound is a compound of growing importance, primarily due to its presence as a disinfection byproduct in drinking water. Its physical and chemical properties are relatively well-characterized, and analytical methods for its detection are established. However, there is a clear need for more detailed research into its biological effects, including its cytotoxicity, genotoxicity, and its interactions with cellular signaling pathways. A deeper understanding of these aspects is crucial for assessing the potential health risks associated with exposure to this compound and for developing strategies to mitigate its formation during water treatment processes. This guide serves as a foundational resource for researchers and professionals engaged in the study of this environmentally and toxicologically significant compound.

References

- 1. Development and validation of a GC-MS/MS method for the determination of iodoacetic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C2HI3O2 | CID 68988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An Optimized Analytical Method for the Simultaneous Detection of Iodoform, Iodoacetic Acid, and Other Trihalomethanes and Haloacetic Acids in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of Triiodoacetic Acid (TRIAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triiodoacetic acid (TRIAC), a naturally occurring analog of the thyroid hormone triiodothyronine (T3), has garnered significant interest in the scientific community for its therapeutic potential.[1][2] Unlike T3, TRIAC exhibits a preferential action on certain thyroid hormone receptors and distinct pharmacokinetic properties, making it a subject of investigation for conditions such as resistance to thyroid hormone (RTH) syndrome.[1][3][4] This technical guide provides a comprehensive overview of the in vivo metabolic pathways of TRIAC, detailing its absorption, distribution, metabolism, and excretion (ADME). The guide includes quantitative data, detailed experimental protocols, and visual representations of the key pathways to support further research and drug development efforts in this area.

Core Metabolic Pathways of TRIAC

The in vivo metabolism of TRIAC is a multifaceted process primarily occurring in the liver, involving conjugation reactions (glucuronidation and sulfation) and deiodination prior to its excretion.[5]

Absorption and Distribution

Following oral administration, TRIAC is absorbed, with peak serum levels observed approximately 40 minutes post-ingestion in humans.[6] Its bioavailability has been determined to be around 67%.[6] Once in circulation, TRIAC is distributed to various tissues. However, its distribution is not uniform, with studies in mice indicating that it does not efficiently cross the blood-brain barrier.[7][8] This differential distribution is a key factor in its distinct physiological effects compared to T3.[7][8]

Hepatic Metabolism

The liver is the primary site for TRIAC metabolism. The main metabolic pathways are:

-

Glucuronidation: This is a major detoxification pathway where glucuronic acid is conjugated to TRIAC, forming TRIAC glucuronide (TA3G). This process increases the water solubility of TRIAC, facilitating its excretion. In rats, TA3G is a major biliary metabolite.[5]

-

Sulfation: TRIAC can also undergo sulfation to form TRIAC sulfate (B86663) (TA3S).[5] This is another conjugation reaction that aids in its elimination.

-

Deiodination: The enzymatic removal of iodine atoms from the TRIAC molecule is a significant metabolic step.[5] This process can lead to the formation of diiodoacetic acid.

Excretion

The conjugated and deiodinated metabolites of TRIAC are primarily excreted from the body via the biliary route.[5] Studies in rats have shown that a significant percentage of an administered dose of TRIAC is excreted in the bile as glucuronide and sulfate conjugates.[5]

Quantitative Data on TRIAC Metabolism

The following tables summarize the key quantitative data on the pharmacokinetics and metabolism of TRIAC from in vivo studies.

Table 1: Pharmacokinetic Parameters of TRIAC in Humans

| Parameter | Value | Reference |

| Half-life (t½) | 6 hours 22 minutes ± 29 minutes | [6] |

| Volume of Distribution (Vd) | 114 ± 9 L/70 kg | [6] |

| Plasma Clearance Rate | 298 ± 141 L/(70 kg·day) | [6] |

| Oral Bioavailability | 67 ± 6% | [6] |

Table 2: Biliary Excretion of TRIAC Metabolites in Rats (as % of dose at 4 hours)

| Metabolite | Control Rats | PTU-Treated Rats | Reference |

| TRIAC Glucuronide (TA3G) | 70% | 57% | [5] |

| TRIAC Sulfate (TA3S) | 8% | 22% | [5] |

| Unknown Sulfate Conjugate (XS) | 13% | 12% | [5] |

| Total Biliary Excretion | 55% | 85% | [5] |

Experimental Protocols

This section provides an overview of the methodologies used in key in vivo studies of TRIAC metabolism.

Animal Models

-

Rat Models: Rats are frequently used to study the hepatic metabolism and biliary excretion of TRIAC.[5] Both normal and propylthiouracil (B1679721) (PTU)-treated rats have been utilized to investigate the role of deiodinases in TRIAC metabolism.[5]

-

Mouse Models: Mice are employed to study the tissue distribution of TRIAC and its effects on gene expression in various organs, including the cerebrum, liver, and heart.[7][8] Hypothyroid mouse models, induced by PTU, are particularly useful for examining the therapeutic effects of TRIAC.[7][8]

Administration of TRIAC

-

Oral Gavage: For studies investigating oral bioavailability and metabolic pathways following ingestion, TRIAC is administered via oral gavage.[6]

-

Intravenous (IV) Injection: To study the intrinsic pharmacokinetic parameters without the influence of absorption, TRIAC is administered intravenously.[5][6]

Sample Collection and Preparation

-

Blood/Serum: Blood samples are collected at various time points to determine the pharmacokinetic profile of TRIAC. Serum is separated for analysis.[6]

-

Bile: In rodent studies, bile is collected to analyze the excretion of TRIAC and its metabolites.[5]

-

Tissues: Organs such as the liver, brain, and heart are harvested to study tissue distribution and the effects of TRIAC on gene expression.[7] Tissues are typically homogenized for further analysis.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common technique used for the separation and quantification of TRIAC and its metabolites from biological samples.[5]

-

Sample Preparation: Samples are often prepurified using methods like Sephadex LH-20 chromatography before HPLC analysis.[5]

-

Column and Mobile Phase: The choice of column and mobile phase depends on the specific metabolites being analyzed. A common approach for related compounds involves a C18 column with a gradient of acetonitrile (B52724) and water containing an acidic modifier like formic or phosphoric acid.[3]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for the quantification of TRIAC and its conjugated metabolites (glucuronides and sulfates) in complex biological matrices.[9][10]

-

Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode for the detection of acidic compounds like TRIAC and its conjugates.

-

Multiple Reaction Monitoring (MRM): MRM is used to selectively detect and quantify the target analytes by monitoring specific precursor-to-product ion transitions.

-

Signaling Pathways and Molecular Interactions

TRIAC exerts its biological effects by interacting with thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression.[1][3]

Interaction with Thyroid Hormone Receptors

TRIAC has a higher binding affinity for the TRβ1 and TRβ2 isoforms compared to T3, while its affinity for TRα1 is similar to that of T3.[1] This isoform-specific binding contributes to its unique pharmacological profile.[1]

Regulation of Gene Expression

Upon binding to TRs, TRIAC modulates the transcription of target genes. This regulation is tissue-specific and depends on the expression of different TR isoforms in various organs.

-

Hypothalamus-Pituitary-Thyroid (HPT) Axis: TRIAC effectively suppresses the HPT axis, leading to a decrease in the production of endogenous thyroid hormones.[7][8] This is a key mechanism for its therapeutic effect in conditions of thyroid hormone excess.

-

Hepatic Gene Expression: In the liver, TRIAC influences the expression of genes involved in metabolism.[7]

-

Cardiac Gene Expression: TRIAC also has effects on gene expression in the heart.[7]

-

Cerebral Gene Expression: Notably, due to its limited ability to cross the blood-brain barrier, TRIAC has a blunted effect on gene expression in the cerebrum compared to T3.[7][8]

Visualizations

Metabolic Pathway of TRIAC

Caption: In vivo metabolic pathways of this compound (TRIAC).

Experimental Workflow for In Vivo TRIAC Metabolism Study

Caption: General workflow for an in vivo study of TRIAC metabolism.

Signaling Pathway of TRIAC via Thyroid Hormone Receptors

Caption: Simplified signaling pathway of TRIAC action.

Conclusion

This technical guide provides a detailed overview of the in vivo metabolic pathways of TRIAC, supported by quantitative data, experimental methodologies, and visual diagrams. The distinct metabolic profile and tissue-specific actions of TRIAC, particularly its potent suppression of the HPT axis and limited central nervous system activity, underscore its potential as a therapeutic agent. Further research, leveraging the methodologies outlined in this guide, will be crucial for fully elucidating its mechanism of action and optimizing its clinical applications.

References

- 1. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of Triacetin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. biorxiv.org [biorxiv.org]

- 5. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A transcriptional regulatory mechanism of genes in the tricarboxylic acid cycle in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,3',5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 10. Validation of a probe for assessing deconjugation of glucuronide and sulfate phase II metabolites assayed through LC-MS/MS in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triiodoacetic Acid: Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triiodoacetic acid (TIAA), a halogenated acetic acid, has garnered interest within the scientific community due to its unique chemical properties and biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known molecular interactions of TIAA. While quantitative data on its biological effects remain sparse in the public domain, this document consolidates the available information, including its synthesis via the halogenation of malonic acid. A key mechanistic insight is the potential for haloacetic acids to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical regulator of cellular metabolism. This guide presents a putative signaling pathway illustrating the downstream consequences of GAPDH inhibition. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound (C₂HI₃O₂), also known as 2,2,2-triiodoacetic acid, is a derivative of acetic acid where the three hydrogen atoms of the methyl group are substituted with iodine atoms. Its chemical structure and properties have made it a subject of interest in various chemical and biological studies. This guide delves into the historical context of its discovery, details its synthesis, and explores its known biological interactions, with a focus on its potential mechanism of action.

Discovery and History

While a definitive primary source pinpointing the exact moment of discovery and the discoverer of this compound remains elusive, the historical context of organic chemistry in the late 19th century suggests its synthesis was plausible during that era. The work of German chemist Conrad Willgerodt (1841-1930) on the reaction of aryl alkyl ketones with ammonium (B1175870) polysulfide, known as the Willgerodt reaction, demonstrates the exploration of halogenated organic compounds during this period. Although no direct record links Willgerodt to the synthesis of this compound, the chemical knowledge and techniques of the time were sufficient for its preparation.

A notable publication in 1958 in The Journal of Organic Chemistry provided details on the synthesis and properties of this compound and its salts, indicating its established presence in the scientific literature by the mid-20th century.[1] Its primary recognition in recent times has been as a disinfection byproduct (DBP) in chlorinated or chloraminated drinking water.[2]

Physicochemical Properties

This compound is a dark brown solid with the following properties:

| Property | Value |

| Molecular Formula | C₂HI₃O₂ |

| Molecular Weight | 437.74 g/mol [3] |

| CAS Number | 594-68-3[3] |

| Melting Point | 135-140 °C[2] |

| Boiling Point | 347.7 °C at 760 mmHg[2] |

| Density | 3.884 g/cm³[2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the halogenation of malonic acid.

Experimental Protocol: Synthesis from Malonic Acid

This protocol is based on the general principles of malonic ester synthesis and halogenation reactions.

Materials:

-

Malonic acid

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Deionized water

-

Diethyl ether

-

Sodium thiosulfate (B1220275) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve malonic acid in deionized water.

-

Add iodine (I₂) and iodic acid (HIO₃) to the solution. The molar ratios should be carefully calculated to ensure complete iodination.

-

Heat the mixture under reflux with continuous stirring. The reaction progress can be monitored by observing the color change of the solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous solution with diethyl ether multiple times using a separatory funnel.

-

Combine the organic extracts and wash with a sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization.

Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The biological effects of this compound are an area of active research. Much of the current understanding is extrapolated from studies on other haloacetic acids.

Quantitative Data

At present, there is a notable lack of publicly available, comprehensive quantitative data on the biological activity of this compound, such as IC₅₀ or Kᵢ values for specific enzymes or receptors. Toxicological data, including LD₅₀ values, are also not readily found in established databases. Research on iodoacetic acid (a related but distinct compound) has shown effects on the male reproductive system in mice, including reduced sperm motility, but direct quantitative comparisons to TIAA cannot be made.

Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A primary mechanism of toxicity proposed for haloacetic acids is the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[4][5][6] GAPDH is a crucial enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Inhibition of GAPDH disrupts cellular energy metabolism and can lead to a cascade of downstream effects.

The inhibitory action of haloacetic acids on GAPDH is believed to occur through the alkylation of the cysteine residue in the enzyme's active site.[7] The reactivity of the haloacetic acid is dependent on the nature of the halogen, with the carbon-iodine bond being the weakest among the halogens, making iodo-substituted compounds potent alkylating agents.

Downstream Signaling Consequences of GAPDH Inhibition

Inhibition of GAPDH can lead to a significant disruption of cellular homeostasis. The following diagram illustrates a putative signaling pathway initiated by the inhibition of GAPDH by this compound. This pathway is based on the known consequences of GAPDH inhibition by other agents and the general toxicological profile of haloacetic acids.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C2HI3O2 | CID 68988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evolved resistance to partial GAPDH inhibition results in loss of the Warburg effect and in a different state of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Haloacetic Acid Water Disinfection Byproducts Affect Pyruvate Dehydrogenase Activity and Disrupt Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Triiodoacetic Acid (TRIAC): A Comprehensive Technical Guide on its Role as a Thyroid Hormone Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triiodoacetic acid (TRIAC), also known as Tiratricol, is a biologically active metabolite of the thyroid hormone triiodothyronine (T3). While present in the body in much lower concentrations than its precursor hormones, thyroxine (T4) and T3, TRIAC exhibits significant thyromimetic activity. Its distinct pharmacokinetic profile and preferential activity in certain tissues have made it a subject of considerable research interest, both for understanding thyroid hormone metabolism and for its potential therapeutic applications. This technical guide provides an in-depth overview of TRIAC, focusing on its biochemical formation, physiological effects, and the experimental methodologies used to study this important molecule.

Biochemical Metabolism of this compound

The formation of TRIAC from T3 involves a series of enzymatic reactions that modify the alanine (B10760859) side chain of the parent hormone. While the complete pathway is not fully elucidated, the primary steps are understood to be:

-

Deamination: The initial step is the removal of the amino group from the alanine side chain of T3. This reaction is thought to be catalyzed by aminotransferases.

-

Oxidative Decarboxylation: Following deamination, the resulting intermediate, triiodothyropyruvic acid (TIP), undergoes oxidative decarboxylation to form TRIAC.

It is estimated that approximately 14% of the daily degradation of T3 is metabolized to TRIAC in humans.[1]

Quantitative Data on TRIAC

A compilation of quantitative data is essential for comparing the activity and properties of TRIAC to its parent hormones.

Table 1: Thyroid Hormone Receptor Binding Affinity

| Compound | Receptor Isoform | Relative Binding Affinity (T3 = 100%) | Dissociation Constant (Kd) (nM) |

| T3 | TRβ1 | 100 | 0.2 - 0.5 |

| TRIAC | TRα1 | Similar to T3 | Not specified |

| TRβ1 | 270 | 0.1 - 0.2 | |

| T4 | TRβ1 | 10 - 20 | 2 - 5 |

Note: Relative binding affinities can vary between studies and experimental conditions.

Table 2: Pharmacokinetic Properties

| Parameter | TRIAC | T3 |

| Half-life (t½) | ~6.4 hours[2] | ~24 hours |

| Time to Peak Concentration (oral) | ~40 minutes[2] | 2 - 3 hours |

| Oral Absorption | ~67%[2] | Variable |

Table 3: TSH Suppression in Human Studies

| Study | Dose of TRIAC | Duration | Effect on TSH |

| Kunitake et al., 1989[3] | 0.35 - 4.2 mg/day | Bimonthly monitoring | Significant suppression of basal and TRH-stimulated TSH.[3] |

| Croughs et al., 1980 | 1.4 mg/day | Not specified | Significant reduction in TSH response to TRH in normal and hypothyroid subjects. |

Signaling Pathways of this compound

TRIAC exerts its biological effects primarily through its interaction with nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The binding of TRIAC to TRs initiates a cascade of molecular events that modulate gene expression.

Hypothalamus-Pituitary-Thyroid (HPT) Axis

TRIAC is a potent suppressor of Thyroid-Stimulating Hormone (TSH) secretion from the pituitary gland.[3] This action is a key aspect of its therapeutic potential. The signaling pathway is as follows:

Intracellular Signaling and Gene Regulation

Upon entering the cell, TRIAC translocates to the nucleus and binds to TRs, which are often heterodimerized with the Retinoid X Receptor (RXR) and bound to Thyroid Hormone Response Elements (TREs) on the DNA. This binding induces a conformational change in the TR, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[4] This complex then modulates the transcription of target genes.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of TRIAC. Below are outlines of key experimental protocols.

Quantification of TRIAC in Serum by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying TRIAC in biological matrices.

Objective: To determine the concentration of TRIAC in serum samples.

Methodology Outline:

-

Sample Preparation:

-

Protein precipitation of serum samples (e.g., with acetonitrile).

-

Addition of an internal standard (e.g., isotopically labeled TRIAC).

-

Supernatant evaporation and reconstitution in a suitable solvent.

-

-

LC Separation:

-

Use of a C18 reverse-phase column.

-

Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

-

MS/MS Detection:

-

Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for TRIAC and the internal standard.

-

-

Quantification:

-

Generation of a standard curve using known concentrations of TRIAC.

-

Calculation of TRIAC concentration in unknown samples based on the peak area ratio of the analyte to the internal standard.

-

In Vitro Assessment of Thyroid Hormone Receptor Activation

Reporter gene assays are commonly used to assess the ability of compounds like TRIAC to activate thyroid hormone receptors.

Objective: To determine the potency and efficacy of TRIAC in activating TRs.

Methodology Outline:

-

Cell Culture:

-

Use a cell line (e.g., HEK293 or GH3) stably or transiently transfected with:

-

An expression vector for the desired thyroid hormone receptor isoform (e.g., TRα or TRβ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with TREs.

-

-

-

Compound Treatment:

-

Plate the cells in a multi-well format.

-

Treat the cells with a range of concentrations of TRIAC, T3 (as a positive control), and a vehicle control.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize luciferase activity to a control for cell viability (e.g., a co-transfected β-galactosidase reporter or a separate cell viability assay).

-

Plot the dose-response curve and calculate the EC50 value.

-

In Vivo Assessment of TSH Suppression in a Murine Model

Animal models are invaluable for studying the physiological effects of TRIAC on the HPT axis.

Objective: To evaluate the TSH-suppressive effects of TRIAC in mice.

Methodology Outline:

-

Animal Model:

-

Use euthyroid or hypothyroid (e.g., induced by propylthiouracil (B1679721) treatment) mice.

-

-

Compound Administration:

-

Administer TRIAC or a vehicle control to the mice via an appropriate route (e.g., oral gavage or in drinking water) for a specified duration.

-

-

Sample Collection:

-

At the end of the treatment period, collect blood samples.

-

Isolate serum for hormone analysis.

-

-

Hormone Measurement:

-

Measure serum TSH, T4, and T3 concentrations using specific immunoassays (e.g., ELISA or RIA).

-

-

Data Analysis:

-

Compare the hormone levels between the TRIAC-treated and control groups to determine the extent of TSH suppression.

-

Conclusion

This compound is a fascinating and physiologically relevant metabolite of thyroid hormone. Its unique properties, including its potent thyromimetic activity and rapid metabolism, have positioned it as a molecule of interest for both basic research and clinical applications, particularly in the context of thyroid hormone resistance and TSH suppression. The methodologies outlined in this guide provide a framework for the continued investigation of TRIAC's role in thyroid hormone signaling and its potential as a therapeutic agent. Further research will undoubtedly continue to unravel the intricate details of its function and clinical utility.

References

The Endogenous Thyromimetic: A Technical Guide to the Biological Functions of Triiodoacetic Acid (TRIAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triiodoacetic acid (TRIAC), an endogenous metabolite of triiodothyronine (T3), has emerged as a molecule of significant interest in thyroid hormone research and therapeutic development. Though present at lower physiological concentrations than its precursor, TRIAC exhibits potent thyromimetic activity, mediated through its interaction with thyroid hormone receptors (TRs). This technical guide provides a comprehensive overview of the core biological functions of endogenous TRIAC, detailing its synthesis, metabolism, transport, and signaling pathways. Quantitative data on its binding affinities and pharmacokinetics are presented, alongside detailed experimental protocols for its study, offering a valuable resource for researchers and drug development professionals in the field of endocrinology and metabolic diseases.

Introduction

Thyroid hormones are critical regulators of development, metabolism, and physiological homeostasis. The primary active form, T3, exerts its effects by binding to nuclear thyroid hormone receptors (TRα and TRβ), which in turn modulate gene expression. TRIAC, or 3,5,3'-triiodothyroacetic acid, is a naturally occurring acetic acid analog of T3.[1] While long considered a minor metabolite, recent research has illuminated its distinct physiological roles and therapeutic potential. TRIAC demonstrates a unique profile of receptor affinity, cellular transport, and metabolic stability, distinguishing its actions from T3 and positioning it as a key player in the intricate network of thyroid hormone signaling.

Synthesis and Metabolism

The primary pathway for the endogenous synthesis of TRIAC is through the deamination of T3.[2] This conversion is thought to be catalyzed by aminotransferases, resulting in the formation of 3,5,3'-triiodothyropyruvic acid, which is then oxidized to TRIAC.[2] While T3 is the major precursor, the precise enzymatic machinery governing this metabolic cascade is not yet fully elucidated.[1][2]

Once formed, TRIAC is subject to further metabolism, primarily through deiodination. It is a substrate for type 1 deiodinase (D1), which can convert it to di-iodothyroacetic acid.[3] The metabolic clearance of TRIAC is generally more rapid than that of T3, with a shorter plasma half-life.[1]

Cellular Transport

The entry of TRIAC into target cells is a critical step for its biological activity and is facilitated by specific transmembrane transporters. Unlike T3, TRIAC's cellular uptake is not dependent on the monocarboxylate transporter 8 (MCT8).[3][4] This has significant therapeutic implications for conditions like Allan-Herndon-Dudley syndrome, a severe neurological disorder caused by mutations in the SLC16A2 gene encoding MCT8.[2][4]

Recent studies have identified several transporters capable of facilitating TRIAC uptake, including members of the solute carrier (SLC) and ATP-binding cassette (ABC) transporter families. Specifically, SLC10A1, SLCO1B1, SLC22A6, SLC22A8, and SLC22A24 have been shown to be efficient transporters of TRIAC.[5]

Mechanism of Action and Signaling Pathways

TRIAC exerts its biological effects primarily through its interaction with thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[6] There are two major isoforms, TRα and TRβ, which are encoded by separate genes and exhibit tissue-specific expression patterns. Upon binding to TRIAC, the receptor undergoes a conformational change, dissociates from corepressor proteins, and recruits coactivator complexes. This receptor-ligand complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[3][6]

TRIAC exhibits a notable preference for the TRβ isoform, with a binding affinity that is reportedly higher than that of T3 for TRβ1 and TRβ2.[3][6] This isoform selectivity is a key feature of TRIAC's biological activity and is of considerable interest for the development of targeted thyromimetic drugs.

Below is a diagram illustrating the canonical signaling pathway of TRIAC.

Caption: Canonical signaling pathway of endogenous TRIAC.

Quantitative Data

Binding Affinity to Thyroid Hormone Receptors

The following table summarizes the comparative binding affinities of TRIAC and T3 for the human thyroid hormone receptor isoforms.

| Compound | Receptor Isoform | Binding Affinity (Kd) | Relative Affinity vs. T3 | Reference |

| TRIAC | TRα1 | Similar to T3 | ~1.0 | [6] |

| TRβ1 | Higher than T3 | ~2.7-fold higher | [6] | |

| T3 | TRα1 | 0.23 ± 0.03 nM | 1.0 | [7] |

| TRβ1 | 0.21 ± 0.03 nM | 1.0 | [7] |

Pharmacokinetic Parameters of Endogenous TRIAC in Humans

| Parameter | Value | Reference |

| Serum Concentration | 2.6 - 15.2 ng/dL (42–244 pmol/L) | [1] |

| Half-life (t½) | ~6 hours | [1] |

| Peak Plasma Time (Tmax) | ~40 minutes (after exogenous administration) | [1] |

Experimental Protocols

Quantification of Endogenous TRIAC in Human Serum by Radioimmunoassay (RIA)

Objective: To determine the concentration of endogenous TRIAC in human serum samples.

Principle: This competitive binding assay utilizes a specific antibody against TRIAC and a radiolabeled TRIAC tracer. Endogenous TRIAC in the sample competes with the tracer for binding to the antibody. The amount of bound radioactivity is inversely proportional to the concentration of TRIAC in the sample.

Materials:

-

Anti-TRIAC antibody (specific for TRIAC)

-

¹²⁵I-labeled TRIAC (tracer)

-

TRIAC standards of known concentrations

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

-

Precipitating reagent (e.g., secondary antibody against the primary antibody's species, or polyethylene (B3416737) glycol)

-

Gamma counter

Procedure:

-

Standard Curve Preparation: Prepare a series of TRIAC standards with concentrations ranging from the expected physiological levels to higher concentrations.

-

Sample Preparation: Collect blood samples and separate the serum. Store serum at -80°C until analysis.

-

Assay Setup:

-

Label duplicate tubes for total counts, non-specific binding (NSB), zero standard (B0), standards, and unknown samples.

-

Add a specific volume of assay buffer to all tubes except the total count tubes.

-

Add the standard or sample to the respective tubes.

-

Add the anti-TRIAC antibody to all tubes except the total count and NSB tubes.

-

Vortex and incubate at 4°C for 16-24 hours.

-

-

Tracer Addition: Add a known amount of ¹²⁵I-labeled TRIAC to all tubes. Vortex and incubate for another 16-24 hours at 4°C.

-

Separation of Bound and Free Tracer:

-

Add the precipitating reagent to all tubes except the total count tubes.

-

Incubate at room temperature for 90 minutes.

-

Centrifuge at approximately 1,700 x g for 20 minutes at 4°C.

-

-

Counting:

-

Carefully aspirate the supernatant from all tubes except the total count tubes.

-

Measure the radioactivity of the pellet in each tube using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of bound tracer for each standard and sample.

-

Plot a standard curve of the percentage of bound tracer versus the TRIAC concentration.

-

Determine the concentration of TRIAC in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

-

Workflow Diagram:

Caption: Experimental workflow for TRIAC Radioimmunoassay (RIA).

In Vitro TRIAC Transport Assay in Transfected Cells

Objective: To assess the ability of specific transporter proteins to facilitate the cellular uptake of TRIAC.

Principle: Cells that do not endogenously express the transporter of interest are transfected with a plasmid encoding the transporter. The uptake of radiolabeled TRIAC is then measured in these cells compared to control cells transfected with an empty vector.

Materials:

-

COS-1 or other suitable cell line

-

Expression plasmid containing the cDNA for the transporter of interest

-

Empty vector (control)

-

Transfection reagent

-

Cell culture medium (e.g., DMEM)

-

¹²⁵I-labeled TRIAC

-

Assay buffer (e.g., DPBS with 0.1% glucose)

-

Lysis buffer (e.g., 0.1 N NaOH)

-

Gamma counter

Procedure:

-

Cell Culture and Transfection:

-

Culture COS-1 cells to the appropriate confluency in multi-well plates.

-

Transfect the cells with either the transporter expression plasmid or the empty vector using a suitable transfection reagent.

-

Allow 24-48 hours for transporter expression.

-

-

Transport Assay:

-

Wash the cells with assay buffer.

-

Add assay buffer containing a known concentration of ¹²⁵I-labeled TRIAC (e.g., 1 nM) to each well.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

To stop the uptake, rapidly wash the cells with ice-cold assay buffer containing 0.1% BSA.

-

-

Cell Lysis and Counting:

-

Lyse the cells with lysis buffer.

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration in each well.

-

Calculate the net intracellular TRIAC accumulation by subtracting the uptake in empty vector-transfected cells from the uptake in transporter-transfected cells.

-

Express the results as a percentage of the total radioactivity added or as fold-increase over control.

-

Workflow Diagram:

Caption: Workflow for in vitro TRIAC transport assay.

Analysis of Thyroid Hormone-Responsive Gene Expression in Mice

Objective: To investigate the in vivo effects of TRIAC on the expression of thyroid hormone-responsive genes in different tissues.

Principle: Mice are treated with TRIAC, and the expression levels of known thyroid hormone target genes are quantified in various tissues using quantitative real-time PCR (qRT-PCR).

Materials:

-

Mice (e.g., C57BL/6)

-

TRIAC solution for administration (e.g., in drinking water or via injection)

-

RNA extraction reagents (e.g., TRIzol)

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR primers for target genes (e.g., Dio1, Thrsp) and a housekeeping gene (e.g., Gapdh)

-

qPCR master mix

-

Real-time PCR system

Procedure:

-

Animal Treatment:

-

Acclimatize mice to the experimental conditions.

-

Administer TRIAC to the treatment group at the desired dose and for the specified duration. The control group receives the vehicle.

-

-

Tissue Collection and RNA Extraction:

-

At the end of the treatment period, euthanize the mice and collect target tissues (e.g., liver, heart, brain).

-

Immediately homogenize the tissues in RNA extraction reagent and extract total RNA according to the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment group to the control group.

-

Workflow Diagram:

Caption: Workflow for analyzing gene expression in mice.

Conclusion

Endogenous this compound is a key, yet often underappreciated, player in the complex symphony of thyroid hormone action. Its unique characteristics, including its TRβ-selectivity, MCT8-independent cellular uptake, and distinct metabolic profile, underscore its importance in both physiological regulation and as a potential therapeutic agent. The methodologies and data presented in this technical guide provide a foundational resource for researchers and clinicians seeking to further unravel the biological functions of TRIAC and harness its potential for the treatment of metabolic and developmental disorders. Continued investigation into the precise mechanisms of its synthesis, transport, and tissue-specific actions will undoubtedly pave the way for novel therapeutic strategies targeting the thyroid hormone signaling pathway.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 3. 3,3',5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Excretion of trichloroethylene metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triiodoacetic Acid (TRIAC) for Researchers and Drug Development Professionals

December 16, 2025

Abstract

3,5,3'-Triiodothyroacetic acid (TRIAC), a naturally occurring metabolite of triiodothyronine (T3), has emerged as a significant therapeutic agent, particularly in the management of rare thyroid disorders. This technical guide provides a comprehensive review of TRIAC, consolidating current scientific literature for researchers, scientists, and drug development professionals. It delves into its mechanism of action, pharmacokinetics, and therapeutic applications, with a special focus on Allan-Herndon-Dudley Syndrome (MCT8 deficiency) and Resistance to Thyroid Hormone (RTH). This document presents quantitative data in structured tables, details key experimental protocols, and employs visualizations to elucidate complex biological pathways and experimental workflows, adhering to stringent formatting and citation standards.

Introduction

Triiodoacetic acid, also known as Tiratricol, is a thyroid hormone analog that interacts with thyroid hormone receptors (TRs), thereby mimicking the physiological effects of T3.[1] Its unique property of cellular entry independent of the monocarboxylate transporter 8 (MCT8) makes it a promising therapeutic for conditions where this transporter is deficient.[2] This guide aims to be an exhaustive resource, covering the fundamental science and clinical applications of TRIAC, supported by detailed experimental methodologies and quantitative data to facilitate further research and development.

Mechanism of Action

TRIAC exerts its effects primarily through its interaction with thyroid hormone receptors α (TRα) and β (TRβ), which are nuclear transcription factors that regulate the expression of target genes.[3]

Binding to Thyroid Hormone Receptors

TRIAC demonstrates a higher binding affinity for TRβ isoforms compared to T3, while its affinity for TRα is comparable to that of T3.[4][5] This preferential binding to TRβ is a key aspect of its therapeutic profile, as many of the adverse effects of hyperthyroidism are mediated through TRα.[6] The differential affinity allows TRIAC to elicit tissue-specific effects.[4]

Signaling Pathways

Upon binding to TRs, TRIAC modulates gene expression through several mechanisms. The classical pathway involves the direct binding of the TRIAC-TR complex to thyroid hormone response elements (TREs) on the DNA of target genes, thereby activating or repressing transcription.[5] Non-genomic actions have also been reported, involving the activation of signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which can be initiated at cell surface receptors like integrin αvβ3.[3]

Below is a diagram illustrating the primary signaling pathway of TRIAC.

Quantitative Data

This section summarizes the available quantitative data for TRIAC, providing a basis for comparison and experimental design.

Pharmacokinetic Properties

The pharmacokinetic profile of TRIAC has been characterized in humans, revealing a relatively short half-life compared to T3.

| Parameter | Value | Species | Reference |

| Half-life (t½) | 6 hours 22 minutes ± 29 minutes | Human | [7] |

| Volume of Distribution (Vd) | 114 ± 9 L/70 kg | Human | [7] |

| Plasma Clearance Rate | 298 ± 14 L/(70 kg·day) | Human | [7] |

| Oral Absorption | 67 ± 6% | Human | [7] |

| Time to Peak Concentration (Tmax) | 40 minutes | Human | [7] |

Receptor Binding Affinity and Potency

TRIAC exhibits differential binding affinity and potency for thyroid hormone receptor isoforms.

| Receptor Isoform | Relative Binding Affinity (TRIAC vs. T3) | Potency (Transcriptional Activation) | Reference |

| TRα1 | Equivalent | Equivalent | [4] |

| TRβ1 | Higher | More potent | [4][8] |

| TRβ2 | Higher | More potent | [4][8] |

Note: Specific IC50 values can vary depending on the experimental system. One study reported IC50 values of 20 µM and 32 µM for inhibiting LPS and lipid A cytotoxicity, respectively, in macrophages.[9]

Dose-Response in Clinical and Preclinical Studies

The dosage of TRIAC is critical for achieving therapeutic effects while minimizing side effects.

| Study Type | Model/Patient Population | Dosage | Observed Effect | Reference |

| Preclinical | Mct8/Oatp1c1 deficient mice | 400 ng/g daily (postnatal weeks 1-3) | Normalized myelination and locomotor performance. | [3] |

| Clinical Trial (NCT02060474) | Patients with MCT8 deficiency | Initial dose: 350 µ g/day , escalated to target serum T3 of 1.4-2.5 nmol/L | Reduction in elevated serum T3 levels and improvement in peripheral thyrotoxicosis symptoms. | [10][11] |

| Clinical Trial (NCT02396459) | Boys (≤30 months) with MCT8 deficiency | Investigating effects on neurodevelopment and peripheral thyrotoxicosis. | [8][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving TRIAC, intended to serve as a practical guide for researchers.

Animal Studies: Mct8/Oatp1c1 Deficient Mouse Model

This protocol is based on studies investigating the efficacy of TRIAC in a mouse model of MCT8 deficiency.[3][13]

Objective: To assess the therapeutic effect of TRIAC on neurodevelopmental and locomotor deficits in Mct8/Oatp1c1 double knock-out (Dko) mice.

Workflow:

Materials:

-

Mct8/Oatp1c1 double knock-out mice

-

TRIAC (3,5,3'-triiodothyroacetic acid)

-

Sterile saline solution

-

Syringes and needles for subcutaneous injection

Procedure:

-

Animal Husbandry: House Mct8/Oatp1c1 Dko mice and wild-type controls under standard laboratory conditions.

-

Treatment Preparation: Dissolve TRIAC in a minimal amount of 0.1 M NaOH and dilute with sterile saline to the final concentration of 400 ng/µL.

-

Dosing Regimen: Beginning on postnatal day 1 (P1), administer TRIAC (400 ng/g body weight) or an equivalent volume of saline subcutaneously to Dko pups daily until P21.[3]

-

Behavioral Testing: At a specified age (e.g., 7-9 weeks), assess locomotor function using a rotarod apparatus.[13]

-

Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue. Prepare tissue sections for immunohistochemical analysis of myelination markers (e.g., myelin basic protein) and neuronal markers.[4]

Analytical Chemistry: Quantification of TRIAC in Serum by LC-MS/MS

This protocol is adapted from methods for quantifying thyroid hormones and their metabolites in serum.

Objective: To accurately measure the concentration of TRIAC in serum samples.

Workflow:

Materials:

-

Serum samples

-

Acetonitrile

-

Internal standard (e.g., ¹³C₆-labeled TRIAC)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 200 µL of serum, add an internal standard.

-

Precipitate proteins by adding a suitable volume of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Perform liquid-liquid extraction on the supernatant.

-

-

LC Separation:

-

Inject the extracted sample onto a C18 analytical column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Use a gradient elution with mobile phases consisting of water and methanol (B129727) with 0.1% acetic acid.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative electrospray ionization mode.

-

Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for TRIAC and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using standards of known TRIAC concentrations.

-

Calculate the concentration of TRIAC in the samples based on the peak area ratio of the analyte to the internal standard.

-

Cell Culture: In Vitro Assessment of TRIAC Activity

This protocol provides a general framework for studying the effects of TRIAC in a cell-based assay.

Objective: To determine the dose-dependent effect of TRIAC on the expression of a target gene in a relevant cell line.

Materials:

-

Human cell line (e.g., HepG2, a human liver cancer cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

TRIAC stock solution (dissolved in DMSO)

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.[6]

-

Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of TRIAC (e.g., 0, 1, 10, 100 nM). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.

-

RNA Extraction and qPCR:

-

Lyse the cells and extract total RNA.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR to quantify the expression of the target gene and a housekeeping gene for normalization.

-

-

Data Analysis: Calculate the fold change in target gene expression for each TRIAC concentration relative to the vehicle control.

Synthesis of 3,5,3'-Triiodothyroacetic Acid